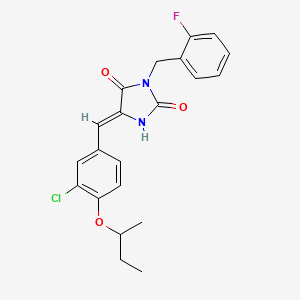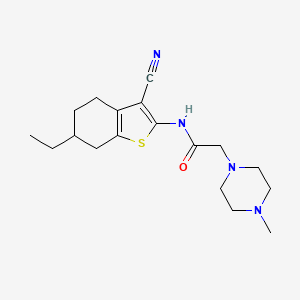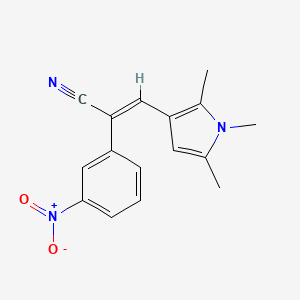
5-(4-sec-butoxy-3-chlorobenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-sec-butoxy-3-chlorobenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as EF24 and has been found to possess several properties that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of EF24 is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in inflammation and cancer progression. EF24 has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. The compound has also been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
EF24 has been found to possess several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. EF24 has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, EF24 has been shown to possess anti-oxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
EF24 has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, EF24 has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to the use of EF24 in laboratory experiments. The compound can be unstable in solution, and its activity may be affected by factors such as pH and temperature.
将来の方向性
There are several future directions for research on EF24. One area of interest is the development of new cancer drugs based on the compound. EF24 has shown promise in inhibiting the growth of several types of cancer cells, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments. Another area of interest is the study of EF24's anti-inflammatory properties. The compound has been found to reduce inflammation in several models, and further research may lead to the development of new treatments for inflammatory diseases such as arthritis and colitis. Finally, there is also interest in studying the anti-oxidant properties of EF24 and its potential use in protecting cells from oxidative damage.
合成法
The synthesis of EF24 involves the reaction of 3-(2-fluorobenzyl)-5-(4-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione with a reducing agent such as sodium borohydride. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography.
科学的研究の応用
EF24 has been extensively studied for its potential therapeutic applications. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Several studies have shown that EF24 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer drugs.
特性
IUPAC Name |
(5Z)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3/c1-3-13(2)28-19-9-8-14(10-16(19)22)11-18-20(26)25(21(27)24-18)12-15-6-4-5-7-17(15)23/h4-11,13H,3,12H2,1-2H3,(H,24,27)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVFFWNWEDTCGB-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5463177.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-6-methoxy-1H-indazole](/img/structure/B5463188.png)
![methyl 2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrobromide](/img/structure/B5463209.png)
![3-[(isopropylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5463216.png)

![1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5463228.png)
![N,N-dimethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5463238.png)
![1-(4-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5463248.png)

![4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5463268.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5463271.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463276.png)
![(3aR*,7aS*)-5-methyl-2-[3-(methylsulfonyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5463279.png)
